Nitroblue tetrazolium

Description

Properties

CAS No. |

7695-60-5 |

|---|---|

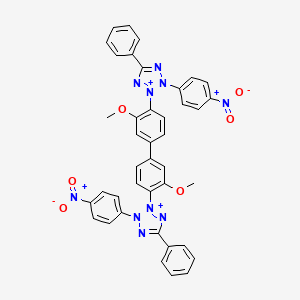

Molecular Formula |

C40H30N10O6+2 |

Molecular Weight |

746.7 g/mol |

IUPAC Name |

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium |

InChI |

InChI=1S/C40H30N10O6/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54/h3-26H,1-2H3/q+2 |

InChI Key |

JPXMTWWFLBLUCD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |

Other CAS No. |

7695-60-5 |

physical_description |

Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] |

Synonyms |

Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |

Origin of Product |

United States |

Foundational & Exploratory

The Nitroblue Tetrazolium Assay: A Technical Guide to its Core Principles and Applications

The Nitroblue Tetrazolium (NBT) assay is a cornerstone technique for the detection of superoxide (B77818) anion (O₂⁻) production, a key reactive oxygen species (ROS), particularly in phagocytic immune cells. This in-depth guide elucidates the fundamental principles of the NBT assay, provides detailed experimental protocols, and presents quantitative data for researchers, scientists, and drug development professionals. The assay's utility spans from basic research in cellular signaling and oxidative stress to clinical diagnostics and drug discovery.

Core Principle: The Chemistry of Superoxide Detection

The NBT assay is a colorimetric method that relies on the chemical reduction of the water-soluble, pale yellow tetrazolium salt, this compound, into a water-insoluble, dark blue/purple formazan (B1609692) precipitate.[1][2] This chemical transformation is the visual and quantitative indicator of superoxide production.

Mechanism of Action: NBT functions as an artificial electron acceptor.[1] In the presence of superoxide anions (O₂⁻), which are potent reducing agents, NBT undergoes a reduction reaction. This process disrupts the tetrazole ring within the NBT molecule, leading to the formation of a highly stable and intensely colored formazan crystal.[1] The amount of formazan produced is directly proportional to the level of superoxide generated by the cells or in the experimental system.

The reaction can be summarized as: NBT (Yellow, Soluble) + O₂⁻ (Superoxide) → Formazan (Blue/Purple, Insoluble)

The Biological Source of Superoxide: NADPH Oxidase Signaling

In biological systems, particularly in phagocytic cells like neutrophils and macrophages, the primary source of superoxide for the "respiratory burst" is the NADPH oxidase (NOX) enzyme complex. The activation of this multi-subunit enzyme is a critical event in the innate immune response and a key pathway investigated using the NBT assay.

In its resting state, the NADPH oxidase components are segregated within the cell. The catalytic core, a heterodimer of gp91phox (also known as NOX2) and p22phox, is located in the plasma and phagosomal membranes. The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, reside in the cytoplasm.

Upon cellular stimulation by various agents (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA, or opsonized pathogens), a signaling cascade is initiated. This leads to the phosphorylation of the cytosolic subunits, which then translocate to the membrane and assemble with the gp91phox/p22phox heterodimer to form the active enzyme complex. This active complex facilitates the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion.

Methodologies and Experimental Protocols

The NBT assay can be performed in two primary formats: a qualitative/semi-quantitative microscopic assay and a quantitative spectrophotometric assay.

Reagent Preparation

-

NBT Solution (0.2%): Dissolve 20 mg of this compound chloride powder in 10 mL of Phosphate Buffered Saline (PBS). Incubate at 37°C for 30 minutes and vortex to dissolve completely.[1] This solution should be prepared fresh.

-

Stimulant (e.g., PMA): Prepare a stock solution of Phorbol 12-myristate 13-acetate (PMA) in DMSO. The final working concentration typically ranges from 25 to 100 ng/mL, depending on the cell type.

-

Formazan Solubilizing Solution: A mixture of 2M Potassium Hydroxide (KOH) and Dimethyl Sulfoxide (DMSO) is commonly used to dissolve the formazan crystals for the quantitative assay.[2][3]

Experimental Protocol 1: Qualitative/Semi-Quantitative Microscopic Assay

This method is useful for visualizing superoxide production in individual cells and determining the percentage of activated cells.

-

Cell Preparation: Isolate neutrophils or other target cells and resuspend them in a suitable buffer (e.g., PBS or HBSS) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Incubation: In a microcentrifuge tube, mix 100 µL of the cell suspension with 100 µL of the 0.2% NBT solution.[4] If stimulation is required, add the stimulant (e.g., PMA) at the desired final concentration.

-

Reaction: Incubate the mixture at 37°C for 15-30 minutes, followed by an optional 15 minutes at room temperature.[4]

-

Smear Preparation: Gently resuspend the cells and prepare a smear on a glass microscope slide.

-

Fixation and Staining: Allow the smear to air dry, then fix with methanol (B129727) for 3 minutes. A counterstain, such as Safranin or Nuclear Fast Red, can be used to visualize the nuclei of the cells.[4]

-

Microscopy: Observe the slide under a light microscope. Cells that have produced superoxide will contain dark blue/purple, punctate formazan deposits in their cytoplasm (NBT-positive cells).

-

Analysis: Count at least 200 cells and determine the percentage of NBT-positive cells.

Experimental Protocol 2: Quantitative Spectrophotometric Assay

This method provides a quantitative measure of the total superoxide produced by a cell population.

-

Cell Seeding: Seed cells (e.g., macrophages or other adherent cells) in a 96-well plate at a desired density and allow them to adhere. For suspension cells like neutrophils, they can be added directly to the wells before the assay.

-

Assay Initiation: Remove the culture medium and add 100 µL of pre-warmed NBT solution (typically 0.1-0.2%) to each well. Add the stimulant (e.g., PMA) if required. Include appropriate controls (unstimulated cells, wells with no cells).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination: After incubation, carefully remove the NBT solution without disturbing the adherent cells or pelleting the suspension cells.

-

Formazan Solubilization: Add 120 µL of 2M KOH to each well to solubilize the cell membranes, followed by 140 µL of DMSO to dissolve the formazan crystals.[2] Mix gently on a plate shaker for 10 minutes.

-

Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 570 nm and 620 nm.[2][3]

-

Analysis: The absorbance value is directly proportional to the amount of superoxide produced. Results can be normalized to cell number or protein concentration.

Experimental Workflow Diagram

Data Presentation and Interpretation

Quantitative data from the NBT assay allows for robust comparison between different experimental conditions. The results can be presented in tabular format for clarity.

Table 1: NBT Reduction in Neutrophils from Healthy vs. CGD Patient This table shows a comparison of NBT reduction rates in neutrophils from healthy individuals versus a patient with Chronic Granulomatous Disease (CGD), a condition characterized by defective NADPH oxidase activity.

| Subject Group | Cell Concentration | NBT Reduction Rate (mOD/min) |

| Healthy Volunteer 1 | 5 x 10⁶ cells/mL | 1.80 |

| Healthy Volunteer 2 | 5 x 10⁶ cells/mL | 7.30 |

| Healthy Mean ± SD | 5 x 10⁶ cells/mL | 3.66 ± 1.69 |

| CGD Patient | 5 x 10⁶ cells/mL | 0.31 |

| Data adapted from a study on a kinetic colorimetric NBT assay.[5] The significantly lower rate in the CGD patient reflects the inability of their neutrophils to produce superoxide. |

Table 2: Effect of IL-7 and Tempol on Intracellular ROS in Ovine Oocytes This table demonstrates the use of the NBT assay to quantify changes in ROS levels in response to a stimulant (Interleukin-7) and a superoxide scavenger (Tempol).

| Treatment Group | % NBT Stained Area (Mean ± SE) |

| Control | 28.1 ± 6.70 |

| Tempol (100 mM) | 0.74 ± 0.28 |

| IL-7 (5 ng/mL) | 81.5 ± 5.27 |

| IL-7 (5 ng/mL) + Tempol (25 mM) | 24.8 ± 6.30 |

| Data adapted from a study using NBT staining to quantify ROS in ovine oocytes.[6] IL-7 significantly increased superoxide production, while the superoxide scavenger Tempol markedly reduced it, demonstrating the assay's specificity. |

Applications in Research and Drug Development

The NBT assay is a versatile tool with numerous applications:

-

Clinical Diagnostics: It is a primary screening test for Chronic Granulomatous Disease (CGD), where phagocytes fail to produce a respiratory burst.[5]

-

Immunology: It is widely used to study the activation of phagocytes (neutrophils, monocytes, macrophages) and the inflammatory response.[7]

-

Drug Discovery: The assay can be used to screen for compounds that modulate NADPH oxidase activity, identifying potential anti-inflammatory or antioxidant drugs.

-

Toxicology: It can assess the potential of xenobiotics or nanoparticles to induce oxidative stress in cells.

-

Plant Biology: The NBT assay is adapted to visualize and quantify superoxide production in plant tissues in response to biotic and abiotic stress.[8]

Conclusion

The this compound assay remains a simple, robust, and cost-effective method for the detection and quantification of superoxide anions. Its adaptability to both microscopic and spectrophotometric formats makes it suitable for a wide range of research applications, from fundamental studies of cellular signaling to high-throughput screening in drug development. A thorough understanding of its core chemical principle, the underlying biological pathways it measures, and the specifics of its protocol is essential for generating reliable and interpretable data.

References

- 1. Frontiers | An Efficient this compound Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative this compound assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new quantitative this compound reduction assay based on kinetic colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Efficient this compound Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of superoxide in plant leaves using a modified NBT staining method [ri.conicet.gov.ar]

The Discovery and Enduring Legacy of Nitroblue Tetrazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitroblue Tetrazolium Chloride (NBT) is a water-soluble, yellow-colored ditetrazolium salt that has become an indispensable tool in biomedical research and clinical diagnostics.[1] Its ability to act as a chromogenic redox indicator, particularly in the detection of superoxide (B77818) anions, has cemented its place in the history of cell biology and immunology. This technical guide provides an in-depth exploration of the discovery, history, and core applications of NBT, complete with detailed experimental protocols and a summary of its key quantitative properties.

A Journey Through Time: The Historical Development of NBT

The story of this compound Chloride is intrinsically linked to the broader history of tetrazolium salts and their precursors, formazans.

The Dawn of Formazans and Tetrazolium Salts: The journey began in 1875 when H. von Pechmann and E. Friese first synthesized a formazan (B1609692), a class of intensely colored compounds. Nineteen years later, in 1894 , von Pechmann and P. Runge achieved a significant breakthrough by oxidizing a formazan to produce the first tetrazolium salt, a colorless precursor to the vibrant formazan.

Pioneering Biological Applications: For several decades, tetrazolium salts remained largely a chemical curiosity. It wasn't until 1941 that R. Kuhn and D. Jerchel pioneered their application in biological systems, demonstrating their ability to be reduced by biological processes to form colored formazans, thus acting as indicators of metabolic activity.

The Synthesis of this compound Chloride: While the exact first synthesis of NBT is not definitively documented in a single, widely cited source, one of the earliest detailed preparations can be traced back to a 1956 publication in the Journal of the American Chemical Society by K.C. Tsou, C.S. Cheng, M.M. Nachlas, and A.M. Seligman . Their work on synthesizing various tetrazolium salts for histochemical applications laid the groundwork for the widespread use of NBT.

A Diagnostic Breakthrough: The NBT Test for Chronic Granulomatous Disease: The most significant chapter in the history of NBT began in the late 1960s. In 1967 , Robert L. Baehner and David G. Nathan published a seminal paper in Science describing the failure of leukocytes from patients with Chronic Granulomatous Disease (CGD) to reduce NBT during phagocytosis.[2] This was followed by their 1968 paper in the New England Journal of Medicine, which detailed a quantitative NBT test, establishing it as a crucial diagnostic tool for this primary immunodeficiency disorder.[3] CGD is characterized by the inability of phagocytic cells to produce superoxide radicals, a key component of their microbicidal activity. The NBT test provided a simple yet effective way to visualize this functional defect.

Chemical and Physical Properties of NBT

A comprehensive understanding of NBT's properties is essential for its effective application. The following table summarizes key quantitative data for this compound Chloride.

| Property | Value | Reference |

| Chemical Formula | C40H30Cl2N10O6 | [4] |

| Molecular Weight | 817.64 g/mol | [4] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility in Water | ~10 mg/mL | [1] |

| Solubility in DMSO | ~5 mg/mL | [1] |

| Redox Potential (E'₀) | +50 mV | [2] |

| Absorbance Maximum (λmax) of NBT | 260 nm (in water) | [5] |

| Absorbance Maximum (λmax) of Diformazan | 530 - 600 nm (solvent dependent) | |

| Molar Extinction Coefficient (ε) of Diformazan | Varies with solvent and wavelength |

The NBT Reduction Reaction: A Visual Indicator of Redox Activity

The utility of NBT lies in its reduction to a water-insoluble, dark blue-purple formazan precipitate.[1] This reaction is central to its function as a redox indicator. In biological systems, the reduction of NBT is often mediated by superoxide radicals (O₂⁻) or by dehydrogenases that transfer electrons from NADH or NADPH.

Experimental Protocols: A Nod to the Pioneers

To provide a practical understanding of NBT's historical application, this section details the methodologies for its synthesis and its use in the seminal NBT reduction test.

Synthesis of this compound Chloride

The following protocol is based on the general principles of formazan oxidation to tetrazolium salts, as would have been employed in the mid-20th century, and is a generalized representation of the synthesis.

Principle: A substituted formazan is oxidized to form the corresponding tetrazolium salt.

Materials:

-

Nitroblue diformazan

-

Anhydrous methanol (B129727)

-

Hydrochloric acid (concentrated)

-

An oxidizing agent (e.g., isoamyl nitrite, mercuric oxide)

-

Anhydrous ether

-

Glass reaction vessel with a stirrer and reflux condenser

-

Filtration apparatus

Procedure:

-

Suspend the nitroblue diformazan in anhydrous methanol in the reaction vessel.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Slowly add the oxidizing agent to the stirred suspension.

-

Gently reflux the mixture until the deep color of the formazan disappears, indicating the formation of the tetrazolium salt.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Precipitate the this compound Chloride from the filtrate by the addition of anhydrous ether.

-

Collect the precipitated NBT by filtration and wash with anhydrous ether.

-

Dry the product under vacuum.

The Quantitative NBT Reduction Test (Baehner and Nathan, 1968)

This protocol is a recreation of the key steps described by Baehner and Nathan for the quantitative assessment of phagocytic superoxide production.

Principle: Phagocytosing leukocytes produce superoxide radicals, which reduce NBT to formazan. The amount of formazan produced is quantified spectrophotometrically after extraction.

Materials:

-

Heparinized venous blood

-

Hanks' balanced salt solution (HBSS)

-

Dextran (B179266) (6%)

-

Saline (0.9%)

-

This compound (NBT) solution (0.1% in saline)

-

Latex particles (e.g., polystyrene beads)

-

Spectrophotometer

Procedure:

-

Leukocyte Isolation:

-

Mix heparinized blood with 6% dextran in saline.

-

Allow red blood cells to sediment for 30-60 minutes at room temperature.

-

Collect the leukocyte-rich plasma.

-

Centrifuge the plasma to pellet the leukocytes.

-

Wash the leukocytes with HBSS.

-

Resuspend the leukocytes in HBSS at a known concentration (e.g., 2.5 x 10⁷ cells/mL).

-

-

NBT Reduction Assay:

-

In a test tube, combine the leukocyte suspension with the NBT solution and latex particles.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking to allow for phagocytosis.

-

Stop the reaction by adding 0.5 N HCl.

-

Centrifuge the tube to pellet the cells containing the formazan precipitate.

-

-

Formazan Extraction and Quantification:

-

Discard the supernatant.

-

Extract the formazan from the cell pellet by adding pyridine and heating in a boiling water bath.

-

Centrifuge to remove cell debris.

-

Measure the absorbance of the pyridine supernatant containing the extracted formazan in a spectrophotometer at a wavelength of 515 nm.

-

Calculate the amount of formazan produced based on a standard curve or using the molar extinction coefficient of formazan in pyridine.

-

Signaling Pathways and Experimental Workflows

Visualizing the processes in which NBT plays a role can aid in understanding its application.

Phagocytic Respiratory Burst and NBT Reduction

The NBT test is a functional assay for the phagocytic respiratory burst, a critical component of the innate immune response.

Experimental Workflow of the Quantitative NBT Test

The following diagram outlines the key steps in the quantitative NBT test as developed by Baehner and Nathan.

Conclusion

From its origins in the fundamental chemistry of formazans and tetrazolium salts to its pivotal role in the diagnosis of a primary immunodeficiency, this compound Chloride has had a profound impact on biomedical science. Its simple yet elegant mechanism of action—a color change in response to reduction—has provided researchers and clinicians with a powerful tool to probe the intricate world of cellular metabolism and immune function. The historical journey of NBT serves as a testament to the enduring value of chemical synthesis in advancing our understanding of biology and medicine. As new technologies emerge, the foundational principles demonstrated by the NBT test continue to inform the development of novel diagnostic and research methodologies.

References

- 1. diva-portal.org [diva-portal.org]

- 2. A new quantitative this compound reduction assay based on kinetic colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Nitroblau-Tetrazolium-Reduktionskapazität von neutrophilen Granulocyten Capacity of this compound-reduction of … [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

The Chemical Compass of Discovery: An In-depth Technical Guide to Nitroblue Tetrazolium in Research

For Researchers, Scientists, and Drug Development Professionals

Nitroblue tetrazolium (NBT), a water-soluble, pale yellow organic compound, stands as a cornerstone in diverse fields of biological research. Its unique chemical properties allow it to serve as a powerful indicator of cellular metabolic activity, particularly in the detection of superoxide (B77818) radicals and as a chromogenic substrate in various enzymatic assays. This technical guide provides a comprehensive overview of the core chemical properties of NBT, detailed experimental protocols for its key applications, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Chemical Properties of this compound

A thorough understanding of the chemical characteristics of NBT is fundamental to its effective application in research. The following table summarizes its key quantitative and qualitative properties.

| Property | Value | References |

| Chemical Formula | C₄₀H₃₀Cl₂N₁₀O₆ | [1] |

| Molecular Weight | 817.64 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| CAS Number | 298-83-9 | [1] |

| Melting Point | ~200 °C (decomposes) | [2] |

| Solubility | ||

| Water | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Storage and Stability | Store at 2-8°C, protected from light. Stable under these conditions. | [3] |

| Maximum Absorbance (λmax) of NBT | ~260 nm (in water) | |

| Maximum Absorbance (λmax) of Formazan (B1609692) | ~560-605 nm (solvent dependent) | [4] |

The Chemistry of Detection: NBT Reduction to Formazan

The utility of NBT in research is primarily due to its ability to be reduced by superoxide anions (O₂⁻) and other reducing substances to form a dark-blue, water-insoluble formazan precipitate. This colorimetric change provides a visual and quantifiable measure of reductive processes within a biological system.[5][6][7]

Caption: The reduction of water-soluble this compound (NBT) to a water-insoluble dark blue formazan precipitate by superoxide anions.

Key Research Applications and Experimental Protocols

NBT's unique properties lend it to a variety of critical research applications, from assessing cellular oxidative stress to detecting specific proteins in immunoassays.

Detection of Superoxide Anion Production (NBT Assay)

The NBT assay is a widely used method to measure the production of superoxide anions, often as an indicator of the activity of NADPH oxidase, an enzyme complex crucial in inflammatory responses and various pathologies.

Experimental Protocol: Quantitative NBT Assay for Superoxide Production in Phagocytic Cells [8][9]

-

Cell Preparation:

-

Isolate phagocytic cells (e.g., neutrophils, macrophages) and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup (96-well plate format):

-

To each well, add 100 µL of the cell suspension.

-

Add 10 µL of a stimulant (e.g., 100 nM Phorbol 12-myristate 13-acetate - PMA) or a vehicle control.

-

Add 100 µL of NBT solution (1 mg/mL in HBSS).

-

For a negative control, pre-incubate cells with an inhibitor of NADPH oxidase (e.g., 10 µM Diphenyleneiodonium - DPI) for 30 minutes before adding the stimulant.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 30-60 minutes.

-

-

Termination and Solubilization:

-

Centrifuge the plate at 400 x g for 5 minutes and discard the supernatant.

-

To each well, add 120 µL of 2 M potassium hydroxide (B78521) (KOH) to stop the reaction and dissolve the cell membranes.

-

Add 140 µL of dimethyl sulfoxide (DMSO) to each well to solubilize the formazan precipitate. Mix thoroughly by pipetting.

-

-

Quantification:

-

Measure the absorbance of the solubilized formazan at 620 nm using a microplate reader.

-

The amount of superoxide produced is directly proportional to the absorbance.

-

Chromogenic Substrate in Immunoassays (Western Blotting and ELISA)

In combination with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), NBT serves as a highly sensitive chromogenic substrate system for the enzyme alkaline phosphatase (AP), which is commonly conjugated to secondary antibodies in immunoassays. AP dephosphorylates BCIP, and the resulting product reduces NBT to the visible formazan precipitate.[10][11][12][13][14]

Experimental Protocol: NBT/BCIP Detection in Western Blotting [10][11][12][13][14]

-

Blocking:

-

After transferring proteins to a nitrocellulose or PVDF membrane, block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Substrate Preparation and Development:

-

Prepare the NBT/BCIP working solution according to the manufacturer's instructions. Typically, this involves mixing NBT and BCIP stock solutions in an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5).

-

Incubate the membrane in the NBT/BCIP solution in the dark. The development of the purple-blue precipitate can take from a few minutes to several hours.

-

-

Stopping the Reaction:

-

Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.

-

Visualizing the Processes

To better understand the application of NBT in a research context, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: A simplified signaling pathway of NADPH oxidase activation leading to superoxide production.

Caption: A generalized experimental workflow for an immunoassay (e.g., Western Blot or ELISA) using NBT/BCIP as the chromogenic substrate.

References

- 1. tmmedia.in [tmmedia.in]

- 2. Nitro Blue Tetrazolium Chloride or NBT Manufacturers, with SDS [mubychem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A quantitative this compound assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. genbiotech.net [genbiotech.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. interchim.fr [interchim.fr]

- 13. 使用BCIP / NBT底物进行免疫检测 [sigmaaldrich.com]

- 14. seracare.com [seracare.com]

The Core Mechanism of NBT Reduction by Superoxide Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism underlying the reduction of Nitroblue Tetrazolium (NBT) by superoxide (B77818) radicals. This reaction is a cornerstone of various assays used to detect and quantify superoxide production in biological and chemical systems, playing a critical role in research fields ranging from immunology and neurobiology to drug discovery and toxicology.

The Core Chemical Reaction: From Tetrazolium to Formazan (B1609692)

The NBT assay is a widely used colorimetric method for detecting superoxide anions (O₂⁻). The principle of the assay is the reduction of the water-soluble, yellow tetrazolium salt, NBT, to a water-insoluble, blue-purple formazan precipitate by superoxide radicals.[1] This reaction involves the disruption of the tetrazole ring.[2]

The reduction of NBT by superoxide is a multi-step process. Initially, a one-electron transfer from the superoxide radical to NBT forms a tetrazolinyl radical intermediate. This radical is then further reduced, ultimately leading to the formation of the intensely colored formazan.[3] The stoichiometry of this reaction can be complex, with the potential for the formation of both monoformazan and diformazan depending on the reaction conditions.

The overall, simplified chemical reaction can be represented as:

NBT (yellow, soluble) + O₂⁻ (superoxide radical) → NBT-formazan (blue/purple, insoluble) + O₂

The Role of NADPH Oxidase in Superoxide Production

In biological systems, a primary source of superoxide radicals is the enzyme complex NADPH oxidase (NOX).[4] This enzyme is particularly active in phagocytic cells of the immune system, such as neutrophils and macrophages, where the production of superoxide is a key component of the respiratory burst, a critical mechanism for killing invading pathogens.[3]

The activation of NADPH oxidase is a complex process involving the assembly of several cytosolic and membrane-bound subunits. Once assembled and activated, the enzyme catalyzes the transfer of an electron from NADPH to molecular oxygen, generating superoxide radicals.[5] The NBT assay is frequently employed to measure the activity of NADPH oxidase in these cells.[4][6]

Quantitative Analysis of Superoxide Production

While the formation of formazan precipitates can be observed microscopically for a qualitative assessment, quantitative analysis requires the solubilization of the formazan product followed by spectrophotometric measurement.[7][8] Various solvents can be used to dissolve the formazan crystals, with dimethyl sulfoxide (B87167) (DMSO) being a common choice, often in combination with other reagents like potassium hydroxide (B78521) (KOH) or sodium dodecyl sulfate (B86663) (SDS) to enhance solubility.[7][9]

The amount of formazan produced is directly proportional to the amount of superoxide generated, allowing for the quantification of superoxide production. The absorbance of the solubilized formazan solution is typically measured at a wavelength between 550 and 660 nm, with the peak absorbance depending on the solvent used.[2][10][11]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data related to the NBT assay for superoxide detection.

| Parameter | Value | Solvent/Conditions | Reference |

| Molar Extinction Coefficient (ε) of NBT-Formazan | ~12,000 - 25,000 M⁻¹cm⁻¹ | Varies with solvent (e.g., DMSO, pyridine) | [3][12] |

| Wavelength of Maximum Absorbance (λmax) of NBT-Formazan | 550 - 660 nm | Dependent on the solubilizing solvent | [2][10][11] |

| Rate Constant of NBT reaction with Superoxide | ~10⁴ - 10⁵ M⁻¹s⁻¹ | pH dependent | [13] |

| Experimental System | Typical NBT Concentration | Typical Superoxide Source | Typical Formazan Absorbance (OD) | Reference |

| Phagocytic Cells (e.g., Neutrophils) | 0.1 - 1 mg/mL | PMA-stimulated NADPH oxidase | 0.1 - 1.0 | [6][7] |

| Cell-free Xanthine/Xanthine Oxidase Assay | 50 - 100 µM | Xanthine/Xanthine Oxidase | 0.2 - 0.8 | [14][15] |

| Isolated Mitochondria | 0.5 - 2 mM | Respiratory chain complexes | Variable |

Experimental Protocols

NBT Assay for Superoxide Production in Cultured Cells

This protocol provides a general method for quantifying intracellular superoxide production in adherent cells.

Reagents:

-

This compound (NBT) solution: 1 mg/mL in serum-free culture medium.

-

Cell lysis buffer: e.g., 0.1 M HCl containing 0.2% Triton X-100.

-

Formazan solubilization solution: A mixture of DMSO and 2M KOH.[7]

-

Phosphate (B84403) Buffered Saline (PBS).

-

Superoxide dismutase (SOD) solution (optional, for specificity control).

Procedure:

-

Plate cells in a multi-well plate and culture until they reach the desired confluency.

-

Wash the cells twice with warm PBS.

-

Add the NBT solution to each well. For specificity control, pre-incubate some wells with SOD before adding the NBT solution.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Visually inspect the cells under a microscope for the formation of blue formazan deposits.

-

Remove the NBT solution and wash the cells gently with PBS.

-

Lyse the cells by adding the cell lysis buffer.

-

Add the formazan solubilization solution to each well and incubate with gentle shaking until the blue color is fully dissolved.

-

Measure the absorbance of the solution in a microplate reader at a wavelength between 550 and 660 nm.[10][11]

Cell-Free NBT Assay for Superoxide Scavenging Activity

This protocol is adapted for measuring the superoxide scavenging activity of a test compound using a cell-free superoxide generating system.

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.4).

-

NBT solution (e.g., 156 µM in phosphate buffer).

-

NADH solution (e.g., 468 µM in phosphate buffer).

-

Phenazine methosulfate (PMS) solution (e.g., 62 µM in phosphate buffer).

-

Test compound dissolved in a suitable solvent.

Procedure:

-

In a multi-well plate, add the phosphate buffer, test compound at various concentrations, NBT solution, and NADH solution to each well.

-

Initiate the reaction by adding the PMS solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes), protected from light.

-

Measure the absorbance of the formazan formed at a wavelength between 550 and 660 nm.[10][11]

-

The percentage inhibition of NBT reduction by the test compound is calculated relative to a control without the test compound.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of NBT reduction by NADPH oxidase-derived superoxide.

Caption: General experimental workflow for the quantitative NBT assay.

Caption: Logical relationship between superoxide production and NBT assay readout.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic computational modeling of the kinetics and regulation of NADPH oxidase 2 assembly and activation facilitating superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of NADPH Oxidase (NOX) Activity by nitro Blue Tetrazolium (NBT) Test in SLE Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A quantitative this compound assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of superoxide in plant leaves using a modified NBT staining method. | Semantic Scholar [semanticscholar.org]

- 9. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Superoxide reaction with nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Superoxide-dependent and superoxide-independent pathways for reduction of this compound in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of Formazan Crystal Formation from Nitroblue Tetrazolium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles underlying the formation of formazan (B1609692) crystals from Nitroblue Tetrazolium (NBT). It details the chemical and biological mechanisms, outlines experimental protocols, and visualizes the key pathways involved in this widely used colorimetric assay. The NBT assay serves as a crucial tool for quantifying cellular metabolic activity and, most notably, for the detection of superoxide (B77818) anion radicals, making it invaluable in immunology, cell biology, and pharmacology.

Core Principle: The Reduction of NBT to Formazan

This compound (NBT) is a pale yellow, water-soluble salt that acts as an artificial electron acceptor.[1] The fundamental principle of the assay lies in the reduction of the NBT molecule, which leads to the cleavage of its tetrazolium ring. This irreversible reaction forms a dark-blue, water-insoluble crystalline precipitate known as formazan.[2][3] The amount of formazan produced is directly proportional to the level of reducing activity within the sample, which can be quantified spectrophotometrically after solubilization.[4][5]

The reduction of NBT can be initiated by two primary biological sources:

-

Superoxide Anions (O₂⁻): NBT is widely used to measure the release of superoxide ions, particularly during the activation of phagocytic cells like neutrophils and macrophages.[2][6] The superoxide radical directly reduces NBT to formazan.[7] This process is a key indicator of "respiratory burst" activity, a critical component of the innate immune response.[8]

-

Dehydrogenase Enzymes: Various NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria and cytoplasm, can also reduce NBT.[4][9] In this context, the NBT assay serves as a measure of a cell's metabolic activity. Viable, metabolically active cells possess functional dehydrogenases that facilitate this conversion, making the assay a reliable indicator of cell viability and proliferation.[4][10]

While superoxide and dehydrogenases are the primary reducers, other molecules such as folic acid and certain amino acids have also been shown to reduce NBT non-enzymatically, which can be a source of interference in specific experimental contexts.[2][11]

Signaling Pathways and Mechanisms of NBT Reduction

NADPH Oxidase-Mediated Superoxide Production

In phagocytic cells, the primary enzymatic source of superoxide for NBT reduction is the NADPH oxidase (NOX) enzyme complex.[8] This multi-protein complex is typically dormant in resting cells but becomes rapidly assembled and activated upon stimulation by various agents, such as Phorbol 12-myristate 13-acetate (PMA) or bacterial endotoxins.[12][13] The activated NOX complex transfers an electron from NADPH to molecular oxygen (O₂), generating the superoxide anion (O₂⁻).[8] This process is fundamental to the bactericidal activity of phagocytes and is the primary pathway measured in clinical NBT tests for conditions like Chronic Granulomatous Disease, where this oxidase is deficient.[14]

Caption: NADPH Oxidase pathway activation and subsequent NBT reduction.

Dehydrogenase-Mediated Reduction

In non-phagocytic cells or in assays measuring metabolic health, the reduction of NBT is primarily attributed to the activity of various cellular dehydrogenases.[4] These enzymes are central to cellular respiration and metabolism, generating reducing equivalents in the form of NADH and NADPH. These reduced coenzymes can, in turn, donate electrons to NBT, resulting in formazan production.[9] This mechanism links the rate of formazan formation to the overall metabolic rate of the cell population.

Data Presentation: Factors Influencing NBT Reduction

The accuracy and reproducibility of the NBT assay are contingent on several experimental parameters. Careful control of these factors is essential for obtaining reliable results.

| Parameter | Effect on NBT Assay | Recommended Conditions / Considerations | Source(s) |

| pH | The rate of formazan production can be pH-dependent. | Optimal results are often obtained at a physiological pH of ~7.2. However, some studies note higher yields at slightly acidic pH (e.g., pH 6). | [6][13] |

| Temperature | Incubation temperature affects enzyme kinetics and reaction rates. | Incubation is typically performed at 37°C to reflect physiological conditions. Inconsistent temperatures can lead to variable results. | [15] |

| Incubation Time | Formazan production increases with incubation time. | Typically ranges from 15 minutes to 4 hours. Prolonged incubation can lead to cell death and non-specific reduction. Optimal time should be determined empirically. | [5][12][16] |

| Cell Number | The amount of formazan is proportional to the number of viable cells. | A linear relationship between cell number and absorbance should be established for the specific cell type being used. | [5][17] |

| NBT Concentration | The concentration of the NBT substrate can affect the reaction rate. | A final concentration of 0.1% to 0.2% NBT is commonly used. | [1][13] |

| Stimulants (e.g., PMA) | Used to activate NADPH oxidase for respiratory burst assays. | Concentration and incubation time must be optimized to achieve maximal stimulation without inducing cytotoxicity. | [8][12] |

| Anticoagulant | Heparin is often used but can influence results at high concentrations. | Use a consistent and minimal effective concentration of heparin. | [13][15] |

| Interfering Substances | Reducing compounds like ascorbic acid or sulfhydryl-containing molecules can non-enzymatically reduce NBT. Phenol (B47542) red in culture medium can also interfere with absorbance readings. | Run appropriate controls without cells to account for non-specific reduction. Use phenol red-free medium if possible. | [17] |

Experimental Protocols

Protocol: Quantitative NBT Assay for Intracellular Superoxide

This protocol is adapted for quantifying intracellular superoxide production in adherent phagocytic cells (e.g., macrophages) in a 96-well plate format.[5][12]

Materials:

-

Cell culture medium (Phenol red-free recommended)

-

Phosphate-Buffered Saline (PBS)

-

NBT solution: 1 mg/mL in PBS, sterile-filtered

-

Stimulant (e.g., PMA, 100 ng/mL)

-

Cell lysis/fixation solution: 100% Methanol (B129727)

-

Wash solution: 70% Methanol

-

Solubilizing solution: 2M Potassium Hydroxide (KOH)

-

Dimethylsulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and incubate overnight to allow for adherence.[12]

-

Preparation: Carefully remove the culture medium. Wash the cells once with pre-warmed PBS.

-

Stimulation: Add 100 µL of NBT solution (1 mg/mL) to each well. For stimulated samples, add the stimulant (e.g., PMA) to the desired final concentration. Include unstimulated (NBT only) and cell-free (NBT only) controls.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator.[12] During this time, activated cells will produce superoxide, reducing the NBT to intracellular formazan deposits.

-

Stopping the Reaction: After incubation, remove the NBT solution.

-

Cell Fixation: Fix the cells by adding 100 µL of 100% Methanol to each well and incubating for 1 minute.[12]

-

Washing: Remove the methanol and wash the cells twice with 70% Methanol to remove any residual soluble NBT.[12]

-

Drying: Allow the plate to air dry completely. The insoluble blue formazan crystals should be visible in the wells.

-

Formazan Solubilization: To dissolve the formazan crystals, add 120 µL of 2M KOH to each well, followed by 140 µL of DMSO.[5] Pipette gently to ensure complete solubilization.

-

Quantification: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 620 nm.[5]

Caption: General experimental workflow for a quantitative NBT assay.

Conclusion

The formation of formazan crystals from NBT is a robust and versatile method for assessing cellular function. Its application spans from measuring the cytotoxic effects of novel drug compounds by evaluating metabolic activity to quantifying the oxidative burst in immune cells. A thorough understanding of the underlying biochemical principles, the signaling pathways that trigger the reduction, and the critical experimental factors that influence the outcome is paramount for researchers and scientists. By adhering to standardized protocols and carefully controlling experimental variables, the NBT assay remains a powerful and accessible tool in modern biological research.

References

- 1. An Efficient this compound Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formazan crystals: Significance and symbolism [wisdomlib.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A quantitative this compound assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of NADPH Oxidase (NOX) Activity by nitro Blue Tetrazolium (NBT) Test in SLE Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superoxide-dependent and superoxide-independent pathways for reduction of this compound in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nitro-blue tetrazolium (NBT) assay [bio-protocol.org]

- 13. Standardisation of the nitroblue-tetrazolium test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The biochemical basis of this compound reduction in normal human and chronic granulomatous disease polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. Problems with the nitroblue tetrazoleum (NBT) assay - Cell Biology [protocol-online.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Guide to Nitroblue Tetrazolium Solubility for Researchers and Drug Development Professionals

Introduction

Nitroblue tetrazolium (NBT), a chromogenic substrate, is a cornerstone in a multitude of biomedical research and diagnostic assays. Its utility in detecting superoxide (B77818) anions, assessing enzyme activity (e.g., NADPH oxidase and alkaline phosphatase), and in viability assays hinges on its reduction to a colored formazan (B1609692) precipitate.[1][2][3][4] A critical, yet often overlooked, parameter for the successful application of NBT is its solubility in various solvents. This technical guide provides an in-depth overview of NBT's solubility characteristics, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing their experimental designs.

Core Concepts: The Chemistry of NBT and its Reduction

NBT chloride is a water-soluble, pale-yellow compound.[2][3][4] In the presence of a reducing agent, such as the superoxide anion or an appropriate enzyme substrate, the tetrazolium ring is cleaved, resulting in the formation of a dark-blue, water-insoluble formazan.[2][3][4] This distinct color change is the basis for its widespread use in colorimetric assays. The choice of solvent is paramount as it not only affects the initial dissolution of NBT but can also influence the kinetics of the reduction reaction and the morphology of the formazan precipitate.

Quantitative Solubility Data

The solubility of this compound Chloride varies significantly across different solvents. The following table summarizes the available quantitative data to facilitate solvent selection for stock and working solutions.

| Solvent | Solubility | Conditions | Source(s) |

| Water | 10 mg/mL | - | [5][6] |

| 8 mg/mL | Requires sonication | [7] | |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | - | [1][8][9] |

| 9 mg/mL | Sonication and heating recommended | [10] | |

| Ethanol | 5 mg/mL | - | [5] |

| 0.25 mg/mL | - | [1][8][9] | |

| Methanol | 20 mg/mL | A clear solution is achieved | [11] |

| Soluble | A 5% solution gives a clear, yellow solution | [12] | |

| 2-Methoxyethanol | 20 mg/mL | - | [5] |

| Dimethylformamide (DMF) | Soluble | - | [11] |

| 70% Dimethylformamide (DMF) | 100 mg/mL | Sonication is recommended | [7][10] |

| 100 mg/mL | Solution in 70% DMF (v/v) | [13] | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [1][8][9] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.5 mg/mL | Sonication is recommended | [10] |

Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. It is always recommended to perform a small-scale test to confirm solubility in your specific experimental setup.

Experimental Protocols for NBT Solution Preparation

The preparation of NBT solutions is a critical step for reproducible experimental outcomes. Below are detailed methodologies for preparing common NBT stock and working solutions.

Preparation of NBT Stock Solutions

1. Aqueous NBT Stock Solution (10 mg/mL)

-

Materials:

-

This compound Chloride (NBT)

-

Deionized or distilled water

-

-

Procedure:

-

Weigh out the desired amount of NBT powder.

-

Add the appropriate volume of water to achieve a final concentration of 10 mg/mL.

-

Vortex or sonicate until the NBT is completely dissolved.

-

Store the solution protected from light at 2-8°C. This solution is stable for 1-2 weeks.[5]

-

2. DMSO NBT Stock Solution (5 mg/mL)

-

Materials:

-

This compound Chloride (NBT)

-

Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Weigh out the desired amount of NBT powder.

-

Add the appropriate volume of DMSO to achieve a final concentration of 5 mg/mL.

-

Mix thoroughly until the NBT is fully dissolved. Gentle warming and sonication can be used to aid dissolution.[7]

-

Store at -20°C for long-term storage.

-

3. 70% DMF NBT Stock Solution (50-100 mg/mL)

-

Materials:

-

This compound Chloride (NBT)

-

Dimethylformamide (DMF)

-

Deionized or distilled water

-

-

Procedure:

-

Prepare a 70% DMF solution by mixing 7 parts DMF with 3 parts water.

-

Weigh out the desired amount of NBT powder.

-

Add the 70% DMF solution to achieve the desired final concentration (e.g., 50 mg/mL or 100 mg/mL).[7][10][13]

-

Sonication is recommended to ensure complete dissolution.[7][10]

-

Store the stock solution in the dark at -20°C.[10]

-

Preparation of NBT Working Solution for Alkaline Phosphatase Detection (in conjunction with BCIP)

This protocol is commonly used in Western blotting and immunohistochemistry.

-

Materials:

-

NBT stock solution (e.g., 50 mg/mL in 70% DMF)

-

BCIP (5-bromo-4-chloro-3-indolyl phosphate) stock solution (e.g., 50 mg/mL in 100% DMF)

-

Alkaline Phosphatase (AP) buffer (100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5)

-

-

Procedure:

-

Prepare the AP buffer and adjust the pH to 9.5.

-

Immediately before use, prepare the working solution.

-

For every 10 mL of AP buffer, add 66 µL of the NBT stock solution and mix well.[7]

-

Then, add 33 µL of the BCIP stock solution to the NBT/buffer mixture and mix again.[7]

-

The working solution should be used within one hour for optimal performance.[7]

-

Visualization of Solvent Selection Workflow

The choice of solvent for NBT is dictated by the experimental requirements, particularly the desired final concentration and the compatibility with the biological system. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Workflow for selecting a suitable solvent for this compound.

Conclusion

A thorough understanding of this compound's solubility is fundamental for its effective use in research and development. This guide provides a consolidated resource of quantitative solubility data and detailed experimental protocols to aid scientists in preparing reliable and effective NBT solutions. By carefully selecting the appropriate solvent and following standardized preparation methods, researchers can ensure the accuracy and reproducibility of their experimental results, ultimately advancing their scientific discoveries.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. biotium.com [biotium.com]

- 3. NBT (Nitro Blue Tetrazolium, Chloride), 250 mg - Biotium [bioscience.co.uk]

- 4. Biotium NBT (Nitro Blue Tetrazolium, Chloride), 5 g, Quantity: Each of | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. phytotechlab.com [phytotechlab.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nitro Blue Tetrazolium (chloride) | CAS 298-83-9 | Cayman Chemical | Biomol.com [biomol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Nitro blue tetrazolium chloride | NO Synthase | TargetMol [targetmol.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Nitro Blue Tetrazolium Chloride or NBT Manufacturers, with SDS [mubychem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Safeguarding Laboratory Practices: A Technical Guide to Handling Nitroblue Tetrazolium

For Researchers, Scientists, and Drug Development Professionals

Nitroblue tetrazolium (NBT), a chemical compound integral to various colorimetric assays, demands meticulous handling due to its potential health hazards. This guide provides a comprehensive overview of the essential safety precautions, experimental protocols for its common applications, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

This compound chloride is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4][5] While comprehensive human toxicity data is limited, the primary hazards identified in Safety Data Sheets (SDS) are summarized below.

| Hazard Classification | GHS Hazard Statement | Key Findings and Recommendations |

| Acute Oral Toxicity | H302: Harmful if swallowed[1][2][3][4] | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas where NBT is handled.[1][6] If swallowed, seek immediate medical attention.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3][4] | Wear appropriate protective gloves and a lab coat.[1][4] In case of skin contact, wash thoroughly with soap and water.[1][2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][3][4] | Wear safety glasses or goggles.[1][4] If in eyes, rinse cautiously with water for several minutes.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2][3][4] | Handle in a well-ventilated area or use a fume hood to avoid inhaling dust.[1][3][7] If inhaled, move to fresh air.[1][2][7] |

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE and handling protocols is paramount to mitigate the risks associated with NBT.

-

Eye and Face Protection: Chemical safety goggles or glasses are mandatory.

-

Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

General Hygiene: Wash hands thoroughly after handling NBT, even if gloves were worn.[1][7]

NBT powder should be handled with care to avoid creating dust. It is light-sensitive and should be stored in a tightly sealed container in a cool, dry, and dark place, typically between 2-8°C.[1]

Experimental Protocol: NBT Assay for Superoxide (B77818) Detection

The NBT assay is a widely used method for detecting superoxide anion radicals. The principle of the assay is the reduction of the water-soluble, yellow NBT to a water-insoluble, blue formazan (B1609692) precipitate by superoxide. The amount of formazan formed is proportional to the amount of superoxide produced.

Materials:

-

This compound (NBT) solution (e.g., 1 mg/mL in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell or tissue sample

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Dimethyl sulfoxide (B87167) (DMSO) or a 2:1 mixture of DMSO and 1M KOH for solubilizing the formazan

-

Microplate reader or spectrophotometer

Procedure:

-

Cell Preparation: Prepare a cell suspension at the desired concentration in PBS.

-

Assay Setup: In a 96-well plate, add the cell suspension to each well.

-

Stimulation: Add the stimulant (e.g., PMA) to the appropriate wells to induce superoxide production. Include a negative control without the stimulant.

-

NBT Addition: Add the NBT solution to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Termination of Reaction: Centrifuge the plate and discard the supernatant.

-

Formazan Solubilization: Add DMSO or the DMSO/KOH mixture to each well to dissolve the blue formazan precipitate.

-

Quantification: Measure the absorbance of the solubilized formazan at a wavelength of 560-620 nm using a microplate reader.

Spills, First Aid, and Disposal

Spill Management:

In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal. Avoid generating dust. Ventilate the area of the spill.

First Aid Measures:

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Waste Disposal:

Dispose of NBT waste and contaminated materials in accordance with local, state, and federal regulations.[1][9] It should be treated as hazardous chemical waste.[10]

Visualized Workflows and Pathways

To further clarify the safety procedures and the scientific application of NBT, the following diagrams are provided.

Caption: Safe handling workflow for this compound in the laboratory.

Caption: The chemical reaction of NBT with superoxide to form a colored precipitate.

References

- 1. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. A study on reaction between superoxide and nitro blue tetrazolium by the pulse radiolysis method (Journal Article) | ETDEWEB [osti.gov]

- 3. Frontiers | An Efficient this compound Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous detection of superoxide anion radicals and determination of the superoxide scavenging activity of antioxidants using a N,N-dimethyl-p-phenylene diamine/Nafion colorimetric sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Use of this compound Test: Revisited in Context of COVID-19 - Journal of Laboratory Physicians [jlabphy.org]

- 7. A quantitative this compound assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Efficient this compound Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modifying Polyacrylamide Background Color for the this compound-Based Superoxide Dismutase Staining Assay [scirp.org]

The Nitroblue Tetrazolium Test: A Historical Perspective on its Application in Clinical Diagnosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Nitroblue Tetrazolium (NBT) test, a cornerstone of phagocytic function analysis for decades, holds a significant place in the history of clinical diagnostics. Initially developed as a crucial tool for identifying Chronic Granulomatous Disease (CGD), its application later expanded to differentiate between bacterial and non-bacterial infections. This technical guide delves into the historical applications of the NBT test, providing detailed experimental protocols, quantitative data from seminal studies, and a visualization of the underlying biochemical pathways.

Core Principle: The Respiratory Burst and NBT Reduction

The foundation of the NBT test lies in the "respiratory burst" of phagocytic cells, primarily neutrophils. Upon stimulation by pathogens or chemical agents, neutrophils exhibit a rapid increase in oxygen consumption, leading to the production of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻). This process is catalyzed by the NADPH oxidase enzyme complex.

The NBT test utilizes the ability of the superoxide anion to reduce the soluble, yellow NBT dye into an insoluble, dark blue-black formazan (B1609692) precipitate. In healthy individuals, stimulated neutrophils readily produce formazan, which can be visualized microscopically or quantified spectrophotometrically. Conversely, in individuals with defects in the NADPH oxidase pathway, such as in CGD, this reduction is impaired or absent.[1]

Historical Clinical Applications

Diagnosis of Chronic Granulomatous Disease (CGD)

The most significant historical application of the NBT test was as the primary screening tool for Chronic Granulomatous Disease.[2][3] CGD is a primary immunodeficiency characterized by the inability of phagocytes to kill certain ingested microorganisms due to defects in the NADPH oxidase enzyme complex.[4] The NBT test provided a direct functional assessment of this pathway.

-

Qualitative NBT Test: In patients with CGD, neutrophils fail to reduce NBT, and therefore, no blue formazan precipitate is observed within the cells.[3]

-

Quantitative NBT Test: Spectrophotometric measurement of formazan production in CGD patients shows significantly lower or absent levels compared to healthy controls.

Differentiation of Bacterial from Viral Infections

In the late 1960s and 1970s, the NBT test was widely investigated and used as an aid in distinguishing bacterial infections from those of viral origin. The rationale was that acute bacterial infections lead to systemic activation of neutrophils, resulting in an increased spontaneous reduction of NBT even without in vitro stimulation.

-

Elevated NBT scores in bacterial infections: Studies reported significantly higher percentages of NBT-positive neutrophils in patients with untreated bacterial infections compared to those with viral infections or healthy individuals.[5][6][7]

-

Limitations: The diagnostic accuracy of the NBT test for this application was later found to be limited by false-positive and false-negative results. For instance, some viral infections could also lead to elevated NBT scores, and antibiotic treatment could lower the scores in bacterial infections.[5][8]

Quantitative Data Summary

The following tables summarize historical quantitative data from various studies on the NBT test.

| Patient Group | Mean % of NBT-Positive Neutrophils (Unstimulated) | Reference |

| Healthy Controls | 5.3% | [5] |

| Non-tuberculous Bacterial Infections | 29.8% | [5] |

| Viral Infections | 9.7% | [5] |

| Healthy Controls | < 13% | [7] |

| Bacterial Throat Infection | > 19% (in 10 of 18 patients) | [7] |

| Viral Throat Infection | Normal | [7] |

| Patient Group | Quantitative NBT Test (Formazan Production) | Reference |

| Healthy Controls | Normal | [9] |

| CGD Patients | Absent or markedly reduced | [9] |

| Carrier Females (X-linked CGD) | Intermediate | [9] |

Experimental Protocols

Two main historical methods for the NBT test are detailed below: the qualitative slide test and the quantitative tube test.

The Qualitative NBT Slide Test (Method of Park et al., 1968)

This method provides a rapid, visual assessment of NBT reduction in individual neutrophils.

Materials:

-

Heparinized venous blood

-

This compound (NBT) solution (0.1% in 0.9% NaCl)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Glass microscope slides and coverslips

-

Wright's stain or other suitable counterstain

-

Incubator (37°C)

-

Microscope

Procedure:

-

Mix equal volumes of heparinized whole blood and NBT solution in a small test tube.

-

Incubate the mixture at 37°C for 15 minutes, followed by 15 minutes at room temperature.[2]

-

After incubation, gently mix the blood and prepare thin blood smears on glass slides.

-

Allow the smears to air dry completely.

-

Stain the smears with Wright's stain according to standard procedures.

-

Mount a coverslip on the slide.

-

Examine the slide under a light microscope using an oil immersion objective.

-

Count 100 neutrophils and determine the percentage of cells containing intracellular blue-black formazan deposits (NBT-positive cells).

The Quantitative NBT Test (Method of Baehner and Nathan, 1968)

This method provides a more objective measure of NBT reduction by quantifying the amount of formazan produced.

Materials:

-

Heparinized venous blood

-

Dextran (B179266) solution (for erythrocyte sedimentation)

-

Hanks' balanced salt solution (HBSS)

-

Latex particles (as a phagocytic stimulus)

-

This compound (NBT) solution (concentration as per original paper)

-

Pyridine

-

Spectrophotometer

Procedure:

-

Isolate leukocytes from heparinized blood by dextran sedimentation of erythrocytes.

-

Wash the leukocyte-rich plasma twice in HBSS and resuspend the cells to a known concentration (e.g., 2.5 x 10⁷ cells/mL).

-

In a test tube, combine the leukocyte suspension with NBT solution and latex particles.

-

Incubate the mixture in a shaking water bath at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding hydrochloric acid (HCl).

-

Centrifuge the tubes to pellet the cells and formazan.

-

Discard the supernatant and extract the formazan from the cell pellet using pyridine.

-

Centrifuge to remove cell debris.

-

Measure the absorbance of the pyridine-formazan solution in a spectrophotometer at a specific wavelength (e.g., 515 nm).

-

The amount of formazan is calculated from a standard curve and expressed as absorbance units per a specific number of neutrophils per unit of time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NADPH oxidase signaling pathway and the experimental workflows of the historical NBT tests.

Conclusion

The this compound test, though largely superseded by more advanced techniques like flow cytometry with dihydrorhodamine (DHR), played a pivotal role in the historical landscape of clinical immunology and infectious disease diagnostics.[1][10] Its application in the diagnosis of Chronic Granulomatous Disease was a landmark achievement, providing the first reliable method to assess phagocyte oxidative function. While its use in differentiating bacterial from viral infections proved to be less definitive, it spurred further research into the host response to infection. Understanding the principles and historical context of the NBT test provides valuable insight into the evolution of diagnostic methodologies and the enduring importance of functional cellular assays in clinical and research settings.

References

- 1. scispace.com [scispace.com]

- 2. diva-portal.org [diva-portal.org]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Clinical presentation, diagnosis, and treatment of chronic granulomatous disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound test in bacterial and viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Value of the this compound test (NBT) in the clinical diagnosis of bacterial infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The this compound (NBT) test and white blood cell count in acute throat infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative nitro blue tetrazolium test in febrile patients. Correlation with diagnosis and bacterial activity of leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 10. Considerations in the Diagnosis of Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Redox Potential of Nitroblue Tetrazolium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the redox potential of Nitroblue tetrazolium (NBT), a widely used chromogenic substrate in various biological and chemical assays. We will delve into the core principles of its redox chemistry, methodologies for its measurement, and its application in cellular signaling pathways, with a focus on providing actionable data and protocols for laboratory professionals.

Core Concepts of NBT Redox Chemistry

This compound is a ditetrazolium salt that, upon reduction, forms a dark-blue, water-insoluble formazan (B1609692) precipitate.[1] This colorimetric change is the basis for its utility as an indicator of reducing conditions. The reduction of NBT is a complex process that can occur in one or two steps, corresponding to the formation of a monoformazan or a diformazan.

The standard redox potential (E'°) of the NBT/diformazan couple is +50 mV .[2] This relatively low positive potential allows NBT to be readily reduced by a variety of biological and chemical reducing agents, most notably the superoxide (B77818) radical (O₂⁻).

The reduction of NBT can be broadly categorized into two types of pathways:

-

Superoxide-Dependent Reduction: This is the most common application of NBT, where it serves as a probe for the detection of superoxide, a reactive oxygen species (ROS) generated by various cellular processes. The reaction involves the direct reduction of NBT by O₂⁻.

-

Superoxide-Independent Reduction: NBT can also be reduced by various enzymes, such as NADPH oxidases, NADH dehydrogenases, and other diaphorases.[3] In these pathways, electrons are transferred from electron donors like NADPH or NADH to NBT, often through a series of intermediate electron carriers.

Quantitative Data on NBT Redox Potential

The electrochemical properties of NBT can be characterized using techniques such as cyclic voltammetry. These measurements provide insights into the reduction and oxidation potentials of the molecule under specific experimental conditions.

| Parameter | Value | Conditions | Reference |

| Standard Redox Potential (E'°) | +50 mV | pH 7.0 | [2] |

| Cathodic Reduction Peak | -298 mV | 0.1 mM NBT in 0.1 M LiClO₄/Methanol (B129727) | |

| Anodic Oxidation Peak | +793.1 mV | 0.1 mM NBT in 0.1 M LiClO₄/Methanol |

Note: The peak potentials from cyclic voltammetry are dependent on the experimental setup (e.g., electrolyte, scan rate) and are not the same as the standard redox potential. The standard potential is a thermodynamic quantity determined under equilibrium conditions.

Experimental Protocols

Spectrophotometric Determination of NBT Reduction (Quantitative Assay)

This protocol is adapted from a method for quantifying intracellular superoxide production in phagocytic cells and can be modified for other applications.[4]

Principle: The amount of formazan produced by the reduction of NBT is quantified by dissolving the formazan precipitate and measuring its absorbance with a spectrophotometer.

Materials:

-

This compound (NBT) solution (1 mg/mL in PBS)

-

Cell suspension or sample containing the reducing agent

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA, for cells)

-

Phosphate Buffered Saline (PBS)

-

2M Potassium Hydroxide (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁶ cells/well) and allow them to adhere.

-

Incubation with NBT: Add the NBT solution to each well.

-

Stimulation: If applicable, add a stimulant to induce superoxide production.

-

Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at 37°C in a humidified atmosphere.

-

Washing: After incubation, vigorously wash the cells with PBS to remove non-adherent cells and excess NBT.

-

Methanol Wash: Wash the cells four times with methanol to remove any remaining soluble NBT.

-

Air Dry: Allow the plate to air dry completely.

-

Formazan Solubilization: Add 120 µL of 2M KOH and 140 µL of DMSO to each well to dissolve the formazan precipitate.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The absorbance is directly proportional to the amount of formazan produced, which reflects the extent of NBT reduction.

Cyclic Voltammetry for NBT Redox Characterization

This protocol provides a general framework for analyzing the redox behavior of NBT using cyclic voltammetry.

Principle: Cyclic voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. This allows for the determination of the reduction and oxidation potentials of a substance.

Materials:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

-

Glassy carbon electrode (GCE) as the working electrode

-

NBT solution (e.g., 0.1 mM in a suitable electrolyte)

-

Electrolyte solution (e.g., 0.1 M LiClO₄ in methanol)

Procedure:

-

Electrode Preparation: Polish the GCE to a mirror finish and clean it electrochemically.

-

Cell Setup: Assemble the three-electrode cell with the NBT solution as the analyte.

-

Cyclic Voltammetry Scan: Perform a cyclic voltammetry scan over a potential range that encompasses the redox events of NBT. The scan rate can be varied to study the kinetics of the electron transfer.

-

Data Analysis: Analyze the resulting voltammogram to identify the cathodic (reduction) and anodic (oxidation) peak potentials and peak currents.

Visualization of NBT in Signaling Pathways